molecular formula C12H12FN3O2 B3374207 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017470-58-4

1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B3374207
CAS RN: 1017470-58-4
M. Wt: 249.24 g/mol
InChI Key: DDNJDQLCHCEWIP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as 4F-P2T-4C) is a small molecule synthesized from the condensation reaction of 4-fluorophenol and propan-2-yl isocyanate. It is a member of the triazole family, which has been studied for its potential applications in medicinal chemistry, organic synthesis, and analytical chemistry.

Scientific Research Applications

Triazole Derivatives and Biological Activities

Triazole derivatives, including 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, have garnered interest due to their diverse biological activities. The triazole core structure is prevalent in various compounds with significant pharmaceutical applications. Triazoles have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The wide range of biological activities makes triazole derivatives valuable for the development of new therapeutic agents. The emphasis on developing novel triazoles highlights the ongoing need for efficient syntheses that consider green chemistry principles, energy savings, and sustainability, addressing the challenge of emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Synthetic Approaches and Drug Discovery

The synthesis of 1,2,3-triazoles, including the specific triazole of interest, involves innovative methodologies that enhance the drug discovery process. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, known as a click reaction, stands out for its simplicity, high selectivity, and efficiency in synthesizing 1,2,3-triazole derivatives. These derivatives play a crucial role in developing new drugs, showcasing the importance of triazoles in pharmaceutical chemistry and material science. The ongoing research into 1,2,3-triazoles reflects the global scientific community's interest in exploring their potential for creating biologically active compounds (Kaushik et al., 2019).

Antibacterial Activity Against Drug-Resistant Pathogens

Triazole derivatives, including 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been identified as potential candidates for addressing the challenge of antibiotic-resistant bacteria, such as MRSA. The structural flexibility of triazole compounds allows for the inhibition of critical bacterial targets, offering a pathway for the development of new antibacterial agents. Research into 1,2,3-triazole and 1,2,4-triazole-containing hybrids reveals their capability to act as potent inhibitors, highlighting the triazole ring's significance in discovering novel antibacterial agents (Li & Zhang, 2021).

Environmental Applications and Green Chemistry

In addition to pharmaceutical applications, triazole derivatives are explored for their environmental applications, focusing on green chemistry principles. Advances in triazole synthesis emphasize eco-friendly procedures, utilizing renewable resources and minimizing the environmental impact. The development of new, sustainable methods for triazole synthesis, including the targeted compound, aligns with the broader goals of reducing hazardous substances and promoting environmental sustainability in chemical processes (de Souza et al., 2019).

properties

IUPAC Name

1-(4-fluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-7(2)11-10(12(17)18)14-15-16(11)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNJDQLCHCEWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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